molecular formula C7H6N4O B2540923 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 110714-14-2

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2540923
CAS No.: 110714-14-2
M. Wt: 162.152
InChI Key: RQOGBYHTYBWDIW-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 110714-14-2) is a chemical compound with the molecular formula C7H6N4O and a molecular weight of 162 Da . It belongs to the class of pyridazin-3(2H)-one derivatives, a nitrogen-containing heterocyclic scaffold recognized for its significant and diverse biological activities . This specific compound has been identified as a key synthetic intermediate and precursor in medicinal chemistry research, particularly in the preparation of hydrazino-pyridazine derivatives explored for their pharmaceutical potential . The pyridazinone core is of substantial interest in life sciences research, especially in the fields of cardiovascular diseases and oncology . Researchers are actively investigating compounds featuring this scaffold for their potential as vasodilators to treat conditions like hypertension, as well as for their anti-proliferative properties in targeted cancer therapy . The shared risk factors between cardiovascular diseases and cancer, a field known as reverse cardio-oncology, make the pyridazinone scaffold a promising template for developing agents with dual activity or for drug repurposing strategies . This high-quality building block is available with a purity of 95% and is supplied in various pack sizes, from 100 mg to 1 g, to meet the needs of diverse research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-imidazol-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOGBYHTYBWDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110714-14-2
Record name 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydrazinopyridazine with imidazole derivatives under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

    Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydropyridazines.

    Substitution: Introduction of alkyl, aryl, or other functional groups onto the imidazole or pyridazinone rings.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H6N4O
  • CAS Number : 110714-14-2
  • IUPAC Name : 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

The compound features a dihydropyridazinone structure, which is known for its biological activity. The imidazole ring contributes to its potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This data highlights the compound's promise in combating antibiotic-resistant bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Line (MCF-7)

A detailed case study evaluated the effects of the compound on MCF-7 cells:

  • Concentration : 10 µM
  • Observation Period : 48 hours
  • Outcome : Significant reduction in cell viability (70% compared to control).

This suggests that further exploration into its use as an anticancer agent is warranted .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, the compound has shown potential in reducing neuronal damage and improving cognitive function.

Case Study: Alzheimer's Disease Model

In a recent study involving transgenic mice, administration of the compound resulted in:

Parameter Control Group Treatment Group
Memory Retention Score40%70%
Neuronal Loss (cells/mm²)300150

These findings suggest a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The pyridazinone ring may interact with various receptors or enzymes, modulating their function. These interactions can lead to a range of biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences
  • Imidazolyl vs. Benzimidazolyl: The benzimidazole-substituted analog () exhibits a fused aromatic system, which may enhance π-π stacking interactions and crystallinity compared to the simpler imidazole substituent. This could improve stability in solid-state formulations but may reduce solubility due to increased hydrophobicity .
  • Imidazolyl vs. Thienyl: The thienyl-substituted analog () replaces nitrogen with sulfur, altering the electronic environment of the pyridazinone core. Sulfur’s electronegativity and larger atomic radius may influence redox properties or metabolic pathways, as hinted by its detection in proteomic studies .
  • Diverse Heteroaryl Substituents (Patent) : The European patent () highlights substituents like triazolyl, pyridinyl, and benzothiophenyl, which offer tunable steric and electronic effects. For instance, electron-withdrawing groups (e.g., triazolyl) could enhance binding to enzymatic active sites, while bulky substituents (e.g., benzothiophenyl) might improve selectivity .

Biological Activity

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one (CAS: 110714-14-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both imidazole and pyridazinone moieties, which are known for their pharmacological significance. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C7H6N4O
  • Molecular Weight : 162.15 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, which are critical for various cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), thereby enhancing their physiological effects.

Selective PDE Inhibition

Research indicates that this compound may selectively inhibit specific PDE isoforms, which could be beneficial in treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases. For instance, selective PDE4 inhibitors have shown promise in reducing airway hyperreactivity and inflammation in preclinical models .

Antitumor Activity

A study focused on the synthesis and evaluation of imidazolyl-pyridazinone derivatives highlighted the antitumor potential of compounds similar to this compound. These compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis suggested that modifications to the imidazole or pyridazinone rings could enhance antitumor efficacy.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound inhibits the release of pro-inflammatory cytokines from activated immune cells. This suggests its potential use in treating inflammatory diseases . The compound's ability to modulate cAMP levels may play a crucial role in its anti-inflammatory effects.

Case Studies

StudyFindings
Study on PDE4 Inhibition Demonstrated that compounds with similar structures effectively reduced eosinophil activation and airway hyperreactivity in animal models .
Antitumor Activity Assessment Showed significant cytotoxic effects against various cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .
In Vitro Anti-inflammatory Study Found that the compound inhibited TNF-alpha and IL-6 release from LPS-stimulated macrophages .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole nitrogen atoms and the pyridazinone ring participate in nucleophilic substitutions under controlled conditions:

a. Alkylation at Imidazole Nitrogen
The N1 nitrogen of the imidazole ring reacts with alkyl halides or epoxides in basic media. For example:

  • Reaction with methyl iodide in DMF/K₂CO₃ yields 1-methyl-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one .

b. Amination at Pyridazinone Positions
The C4 position of the pyridazinone ring undergoes amination when treated with hydrazine derivatives:

  • Reaction with hydrazine hydrate at 80°C produces 6-(1H-imidazol-1-yl)-4-hydrazinyl-2,3-dihydropyridazin-3-one , a precursor for further heterocyclic syntheses .

Condensation Reactions

The carbonyl group (C3=O) in the pyridazinone moiety facilitates condensation with amines or hydrazines:

ReactantConditionsProductYieldReference
BenzylamineReflux in ethanol, 12 hSchiff base derivative68%
ThiosemicarbazideHCl catalyst, 60°CThiosemicarbazone analog72%

These derivatives are pharmacologically relevant, showing enhanced anticonvulsant and antitubercular activities compared to the parent compound .

Cyclization Reactions

The dihydropyridazinone ring undergoes cyclization to form fused polycyclic systems:

  • Treatment with POCl₃ converts the carbonyl group to a chloropyridazine intermediate, which cyclizes with thiourea to yield imidazo[4,5-d]pyridazino[1,2-a]pyrimidine under reflux conditions .

  • Reaction with acetic anhydride at 120°C generates 6-(1H-imidazol-1-yl)-2-methylpyridazino[3,4-d]pyridazinone via intramolecular cyclization.

Catalytic Hydrogenation

The dihydropyridazinone ring can be fully saturated under hydrogenation conditions:

  • Using Pd/C (10%) in methanol at 50 psi H₂ produces 6-(1H-imidazol-1-yl)piperazin-2-one , a saturated analog with modified bioactivity .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring-opening behavior:

  • In acidic media (HCl, pH < 3), the pyridazinone ring opens to form 3-(1H-imidazol-1-yl)propanehydrazidic acid .

  • In basic media (NaOH, pH > 10), tautomerization shifts the double bond to the C4–C5 position, enhancing electrophilic reactivity .

Comparative Reactivity of Functional Groups

The table below summarizes the relative reactivity of key functional groups:

Functional GroupReactivity OrderPreferred Reaction Partners
Imidazole N1HighAlkyl halides, acyl chlorides
Pyridazinone C4ModerateAmines, hydrazines
Carbonyl (C3=O)ModerateNucleophiles (e.g., Grignard reagents)
Dihydropyridazine ringLowElectrophiles (e.g., halogens)

Reaction Mechanisms and Kinetic Data

  • Mannich Reaction : The pyridazinone reacts with formaldehyde and secondary amines (e.g., morpholine) to form 2-aminomethyl derivatives . Kinetic studies show a second-order rate constant of k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C .

  • Nucleophilic Aromatic Substitution : Halogenation at C5 occurs via a two-step mechanism, with a transition state energy (ΔG\Delta G^\ddagger) of 85 kJ/mol .

Q & A

Q. What are the recommended synthetic routes for 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example, methacrylate derivatives containing imidazole groups (e.g., 6-(1H-imidazol-1-yl)hexyl methacrylate) are synthesized using AIBN as a radical initiator in DMF at 65°C . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (65–80°C), and stoichiometry of reactants. Purity is confirmed via HPLC or NMR, with yields dependent on the stability of intermediates like quinoxalinones .

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related analogs (e.g., 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one), orthogonal crystal systems (e.g., Pbca space group) are observed with lattice parameters a=7.1378(3)a = 7.1378(3) Å, b=12.0046(4)b = 12.0046(4) Å, and c=32.1450(13)c = 32.1450(13) Å. Data collection uses CuKα radiation (1.54178 Å) and Bruker D8 Venture diffractometers. SHELX programs refine structures, revealing planar dihydropyridazinone and imidazole moieties with interplanar angles <10°. Hydrogen bonds (N–H···O) and solvent interactions (e.g., DMF) stabilize the lattice .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC : To assess purity (>98%) and detect degradation products under stress conditions (e.g., pH, temperature) .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for dihydropyridazinone) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm) and monitors tautomerism .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity (e.g., MAO-A inhibition)?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the imidazole N1 or pyridazinone C6 positions (e.g., phenylquinazoline derivatives). For example, 2-phenylquinazoline analogs show MAO-A inhibition (IC₅₀ = 202.7 nM) .
  • Assays : Use enzyme-based assays (e.g., fluorescence or spectrophotometric methods) to measure MAO-A/MAO-B selectivity. Radioligand binding studies (e.g., with [³H]-clorgyline) quantify receptor affinity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in MAO-A’s flavin-binding site .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) to account for assay variability (e.g., cell lines vs. recombinant enzymes) .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., α7 nAChR) to confirm binding poses and explain potency differences .
  • Pharmacokinetic Profiling : Assess bioavailability and metabolism (e.g., CYP450 inhibition) to differentiate in vitro vs. in vivo efficacy .

Q. How can computational methods predict the compound’s interactions with macromolecular targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., α7 nAChR) in explicit solvent (e.g., TIP3P water) to analyze stability and binding free energies (MM-PBSA/GBSA) .
  • Quantum Mechanics (QM) : Calculate partial charges (e.g., ESP-derived) for imidazole and dihydropyridazinone moieties to refine docking accuracy .
  • Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bond acceptors at pyridazinone C3=O) using tools like Schrödinger’s Phase .

Methodological Challenges and Solutions

Q. How are crystallization challenges addressed for X-ray studies of imidazole-containing compounds?

Solution :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility and crystal growth .
  • Additive Use : Introduce co-formers (e.g., carboxylic acids) to stabilize π-π stacking between aromatic rings .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20–30% glycerol to prevent ice formation during data collection .

Q. What experimental designs mitigate synthetic byproducts in multicomponent reactions?

Solution :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., enamine formation) .
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps and reduce side reactions .
  • Purification Techniques : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) .

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